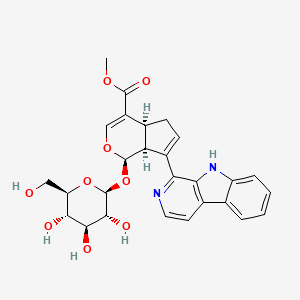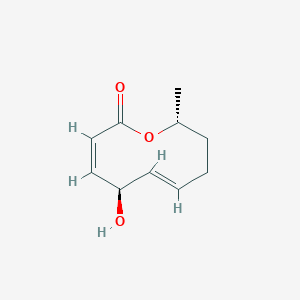
Anominine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anominine is an indole diterpenoid compound isolated from the sclerotia of the fungus Aspergillus nomius. It is structurally related to aflavinines and has been shown to possess significant biological activities, including antiviral, anticancer, and insecticidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of anominine has been achieved through various synthetic routes. One notable method involves the Hajos-Parrish cyclization, which is a landmark in the asymmetric construction of polycarbocyclic natural products. This method uses a proline-mediated intramolecular aldol condensation to achieve high enantiomeric excess . Another method involves the use of an optimized catalyst for enantioselective Robinson annulation, followed by a series of chemoselective transformations .
Industrial Production Methods: Most of the synthetic routes are developed in academic settings and involve multiple steps with specific reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Anominine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions can be carried out using reagents like Eschenmoser salt for alkylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with IBX yields an enone, while reduction with Pd/C results in the corresponding reduced product .
Wissenschaftliche Forschungsanwendungen
Anominine has attracted considerable attention in scientific research due to its intriguing structure and biological activities.
Chemistry: In chemistry, this compound serves as a model compound for studying complex natural product synthesis and the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its antiviral and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines and viruses .
Medicine: In medicine, this compound’s anticancer properties are of particular interest. Researchers are exploring its potential as a lead compound for developing new anticancer drugs .
Industry: In the industry, this compound’s insecticidal properties are being investigated for potential use in pest control .
Wirkmechanismus
The mechanism of action of anominine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells and viruses . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interfere with the STAT3 signaling pathway, which is involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Aflavinines: These compounds are also isolated from Aspergillus species and share a similar indole diterpenoid structure.
Uniqueness: this compound’s uniqueness lies in its specific structural features, such as the presence of a highly congested decalin ring system with multiple stereocenters. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for synthetic and biological studies .
Eigenschaften
Molekularformel |
C28H39NO |
|---|---|
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
(1S,4R,4aS,8R,8aS)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
BSSPRCKKWJRAJZ-LSKARBNJSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]([C@@]2([C@]1(CCC(=C)[C@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O |
Kanonische SMILES |
CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O |
Synonyme |
nominine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)









